STING agonist-31
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Overview
Description
Compound 40 is a synthetic organic compound that acts as a non-cyclic dinucleotide agonist of the stimulator of interferon gene (STING) pathway . It was developed for its potential in immuno-oncology, showing the ability to bind directly to all human STING isoforms tested, as well as to mouse STING .
Preparation Methods
The synthesis of Compound 40 involves several steps, including the formation of metal-carbon bonds through reactions such as metathesis and hydrometallation . The specific synthetic routes and reaction conditions for Compound 40 are detailed in the literature, but generally involve the use of organic halides and electropositive metals . Industrial production methods would likely follow similar synthetic routes, optimized for scale and efficiency.
Chemical Reactions Analysis
Compound 40 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Compound 40 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying the STING pathway and its interactions.
Biology: Investigated for its role in modulating immune responses.
Industry: Potential applications in the development of new therapeutic agents and diagnostic tools.
Mechanism of Action
Compound 40 exerts its effects by binding to the STING pathway, which is involved in the activation of interferon-stimulated genes. This binding leads to the activation of downstream signaling pathways that result in the production of interferons and other cytokines, which play a crucial role in the immune response .
Comparison with Similar Compounds
Properties
Molecular Formula |
C43H51N15O6 |
---|---|
Molecular Weight |
874.0 g/mol |
IUPAC Name |
2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxy-5-(1H-1,2,4-triazol-5-yl)benzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C43H51N15O6/c1-6-57-32(19-26(3)52-57)40(60)49-42-48-31-22-29(39-45-25-46-51-39)24-34(62-5)36(31)55(42)12-8-9-13-56-37-30(47-43(56)50-41(61)33-20-27(4)53-58(33)7-2)21-28(38(44)59)23-35(37)64-16-10-11-54-14-17-63-18-15-54/h8-9,19-25H,6-7,10-18H2,1-5H3,(H2,44,59)(H,45,46,51)(H,47,50,61)(H,48,49,60)/b9-8+ |
InChI Key |
RZBQZKAZIZWIRZ-CMDGGOBGSA-N |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C8=NC=NN8)OC |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C8=NC=NN8)OC |
Origin of Product |
United States |
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